molecular formula C10H12O2S B8433169 3-(3-Hydroxypropylthio)benzaldehyde

3-(3-Hydroxypropylthio)benzaldehyde

Cat. No.: B8433169
M. Wt: 196.27 g/mol
InChI Key: KZRROQQBTIWPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypropylthio)benzaldehyde is a benzaldehyde derivative featuring a thioether-linked 3-hydroxypropyl substituent at the 3-position of the aromatic ring. Thioether-containing compounds are known for their roles in drug design due to their stability and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(3-hydroxypropylsulfanyl)benzaldehyde

InChI

InChI=1S/C10H12O2S/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8,11H,2,5-6H2

InChI Key

KZRROQQBTIWPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCCO)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Property This compound 3-Ethynylbenzaldehyde 3-Nitrobenzaldehyde
Molecular Formula C₁₀H₁₂O₂S C₉H₆O C₇H₅NO₃
Molecular Weight (g/mol) 196.27 (calculated) 130.14 151.12
Functional Groups Benzaldehyde, thioether, hydroxyl Benzaldehyde, ethynyl Benzaldehyde, nitro
Boiling Point Not reported Not reported 437.20 K (164.05°C)

Key Observations :

  • 3-Ethynylbenzaldehyde lacks the thioether and hydroxyl groups, resulting in lower molecular weight and distinct reactivity (e.g., ethynyl groups enable click chemistry).
  • 3-Nitrobenzaldehyde features an electron-withdrawing nitro group, enhancing electrophilicity at the aldehyde position compared to the electron-donating thioether in the target compound.

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